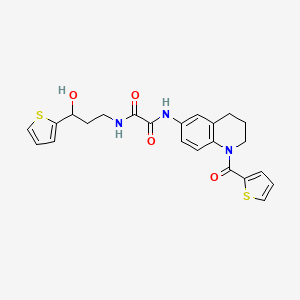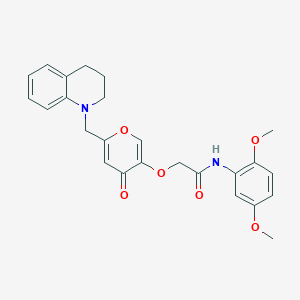
1-méthyl-4-nitro-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-nitro-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C6H7N3O3. This compound is characterized by a pyrrole ring substituted with a methyl group at the 1-position, a nitro group at the 4-position, and a carboxamide group at the 2-position. It is a solid at room temperature and has a melting point of approximately 145.30°C .
Applications De Recherche Scientifique
1-methyl-4-nitro-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carboxamide typically involves the nitration of 1-methylpyrrole followed by the introduction of the carboxamide group. One common method involves the following steps:
Nitration: 1-methylpyrrole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 1-methyl-4-nitropyrrole.
Carboxamidation: The nitro compound is then reacted with a suitable amide source, such as ammonium carbonate, under controlled conditions to introduce the carboxamide group at the 2-position.
Industrial Production Methods
Industrial production of 1-methyl-4-nitro-1H-pyrrole-2-carboxamide may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Nitration: Using large-scale nitration reactors to produce 1-methyl-4-nitropyrrole.
Amidation: Large-scale amidation reactors to introduce the carboxamide group efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-4-nitro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 1-methyl-4-amino-1H-pyrrole-2-carboxamide.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation: 1-carboxyl-4-nitro-1H-pyrrole-2-carboxamide.
Mécanisme D'action
The mechanism of action of 1-methyl-4-nitro-1H-pyrrole-2-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-methyl-4-nitro-1H-pyrrole-2-carboxamide can be compared with other similar compounds such as:
1-methyl-4-nitro-1H-pyrrole-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
1-methyl-4-amino-1H-pyrrole-2-carboxamide: Similar structure but with an amino group instead of a nitro group.
1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Propriétés
IUPAC Name |
1-methyl-4-nitropyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-8-3-4(9(11)12)2-5(8)6(7)10/h2-3H,1H3,(H2,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCZMALQWCUZCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-(2-oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2364176.png)

![N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2364180.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2364182.png)


![N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethane-1-sulfonamide](/img/structure/B2364187.png)



![3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid](/img/structure/B2364196.png)

